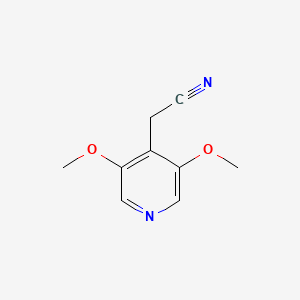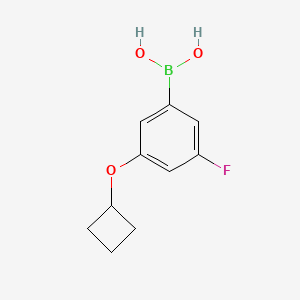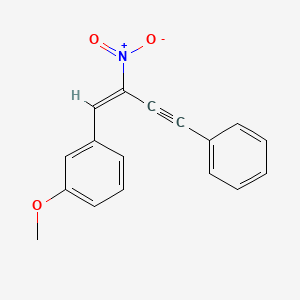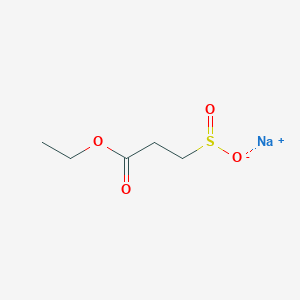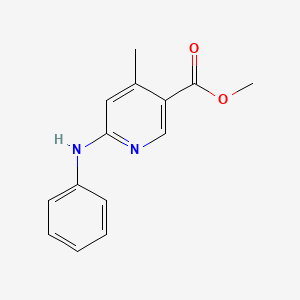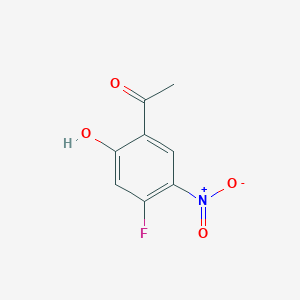![molecular formula C10H14O3 B13024166 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13024166.png)
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-5,5-dimethylbicyclo[211]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a formyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo substitution reactions at the formyl or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Carboxy-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 4-Hydroxymethyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The formyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its similar compounds.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-8(2)9(6-11)3-4-10(8,5-9)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
FFMRVUMRKCLTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C2)C(=O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


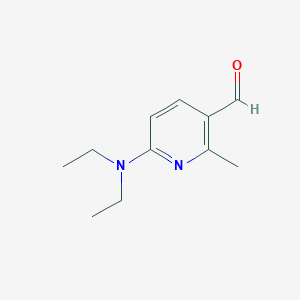
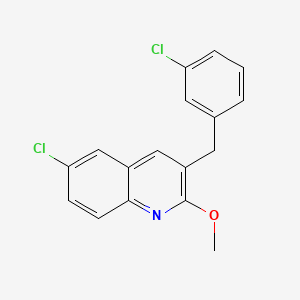
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)
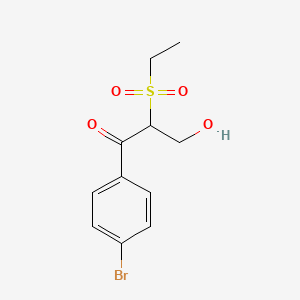
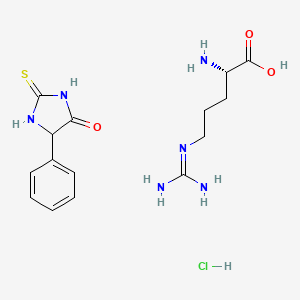
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
